molecular formula C10H7ClN2O B14502274 2-Chloro-beta-cyanocinnamamide CAS No. 63938-23-8

2-Chloro-beta-cyanocinnamamide

Cat. No.: B14502274
CAS No.: 63938-23-8
M. Wt: 206.63 g/mol
InChI Key: VMGSZGNPBIXPHG-FNORWQNLSA-N
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Description

2-Chloro-beta-cyanocinnamamide is an organic compound with the molecular formula C10H7ClN2O It is a derivative of cinnamamide, characterized by the presence of a chlorine atom and a cyano group attached to the cinnamamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-beta-cyanocinnamamide typically involves the reaction of 2-chlorobenzaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-beta-cyanocinnamamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oximes or nitriles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted cinnamamides.

    Reduction: Formation of 2-chloro-beta-aminocinnamamide.

    Oxidation: Formation of oximes or nitriles.

Scientific Research Applications

2-Chloro-beta-cyanocinnamamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-beta-cyanocinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-alpha-cyanocinnamamide
  • 4-Chloro-beta-cyanocinnamamide
  • 2-Bromo-beta-cyanocinnamamide

Uniqueness

2-Chloro-beta-cyanocinnamamide is unique due to the specific positioning of the chlorine and cyano groups, which confer distinct reactivity and biological activity compared to its analogs. The presence of the chlorine atom enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the cyano group provides a versatile functional handle for further chemical modifications.

Properties

CAS No.

63938-23-8

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

(Z)-3-(2-chlorophenyl)-3-cyanoprop-2-enamide

InChI

InChI=1S/C10H7ClN2O/c11-9-4-2-1-3-8(9)7(6-12)5-10(13)14/h1-5H,(H2,13,14)/b7-5+

InChI Key

VMGSZGNPBIXPHG-FNORWQNLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C(=C/C(=O)N)/C#N)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=CC(=O)N)C#N)Cl

Origin of Product

United States

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